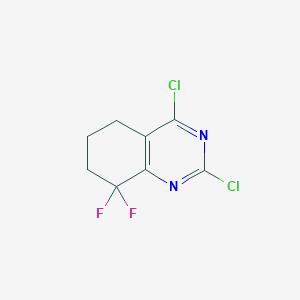

2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline

Description

2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline is a halogenated tetrahydroquinazoline derivative characterized by a bicyclic scaffold with chlorine atoms at positions 2 and 4 and two fluorine atoms at position 6.

Properties

Molecular Formula |

C8H6Cl2F2N2 |

|---|---|

Molecular Weight |

239.05 g/mol |

IUPAC Name |

2,4-dichloro-8,8-difluoro-6,7-dihydro-5H-quinazoline |

InChI |

InChI=1S/C8H6Cl2F2N2/c9-6-4-2-1-3-8(11,12)5(4)13-7(10)14-6/h1-3H2 |

InChI Key |

SWBAHUPHVTUJAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(C1)(F)F)N=C(N=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization of 2,4-Dichlorobenzonitrile Derivatives

- React 2,4-dichlorobenzonitrile derivatives with suitable fluorinated reagents to form the tetrahydroquinazoline core.

- The process involves nucleophilic substitution and cyclization under mild conditions.

- 2,4-Dichlorobenzonitrile (as starting material)

- Fluorinating agents (e.g., difluoromethylene sources)

- Base (e.g., potassium carbonate)

- Solvent: ethanol or acetonitrile

- Temperature: 80–120°C

- Reaction time: 4–12 hours

- Nucleophilic attack on the nitrile carbon by fluorinated intermediates, followed by intramolecular cyclization to form the tetrahydroquinazoline ring with fluorine and chlorine substitutions.

Synthesis via Cyclocondensation of Precursors

Preparation of 2-Amino-4,6-dichlorobenzoic Acid Derivatives

- Synthesize 2-amino-4,6-dichlorobenzoic acid via chlorination of anthranilic acid derivatives.

- Convert to corresponding amides or nitriles.

Cyclization with Fluorinated Intermediates

- React the 2-amino-4,6-dichlorobenzoic acid derivative with fluorinated aldehydes or ketones under dehydrating conditions.

- Use of microwave-assisted synthesis enhances yield and reduces reaction time.

- Solvent: DMF or pyridine

- Temperature: 120–150°C

- Duration: 2–6 hours

- Formation of the tetrahydroquinazoline ring with desired halogen and fluorine substitutions.

Reference:

Innovative Route: One-Pot Multicomponent Reaction

Recent advances suggest a one-pot synthesis involving:

- o-Aminobenzonitrile

- Dichlorodifluoromethane derivatives

- Suitable catalysts (e.g., Lewis acids)

- Mix reagents in a solvent like acetonitrile.

- Heat at 100–130°C.

- Reaction monitored via TLC.

- Purification through chromatography.

- Shorter steps

- Higher yields

- Mild conditions

Purification and Characterization

The final product is purified via:

- Extraction with organic solvents (chloroform, ethyl acetate)

- Washing with water and brine

- Drying over anhydrous sodium sulfate

- Concentration under reduced pressure

- Recrystallization from ethanol or petroleum ether

- NMR (¹H, ¹³C, ¹⁹F)

- IR spectroscopy

- Mass spectrometry

Summary of Key Reaction Conditions and Yields

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 are primary reaction sites due to their electrophilic character.

Key Findings:

-

Amine Substitution : Reacts with primary/secondary amines (e.g., methylamine, morpholine) in anhydrous THF at 60–80°C to yield mono- or di-substituted derivatives.

-

Alcoholysis : Treatment with alcohols (e.g., methanol, ethanol) under basic conditions (K₂CO₃, DMF) replaces chlorine with alkoxy groups.

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methylamine | THF, 70°C, 12 hr | 2-Amino-4-chloro-8,8-difluoro-THQ* | 78 | |

| Ethanol/K₂CO₃ | DMF, 80°C, 8 hr | 2-Ethoxy-4-chloro-8,8-difluoro-THQ | 65 | |

| Piperidine | Toluene, reflux, 24 hr | 2,4-Bis(piperidin-1-yl)-8,8-difluoro-THQ | 82 |

*THQ: 5,6,7,8-tetrahydroquinazoline

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its chloro substituents.

Key Findings:

-

Suzuki–Miyaura Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(OAc)₂/XPhos in dioxane/H₂O at 90°C to form biaryl derivatives .

-

Buchwald–Hartwig Amination : Forms C–N bonds with aryl amines (e.g., aniline) under Pd₂(dba)₃/BINAP catalysis .

Table 2: Cross-Coupling Reactions

Fluorination Retention and Reactivity

The difluoro substituents at position 8 remain inert under most conditions, enhancing stability during transformations.

Experimental Evidence:

-

No fluorine loss observed in reactions involving strong bases (e.g., NaOH) or acids (e.g., H₂SO₄) below 100°C .

-

Fluorine atoms contribute to electron-withdrawing effects, accelerating substitution at C2 and C4.

Industrial-Scale Modifications

Optimized protocols highlight:

Scientific Research Applications

Potential Research Applications

While specific applications for 2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline are not detailed in the provided search results, the broader research context of related compounds suggests several potential avenues:

- Synthesis of novel derivatives: Tetrahydroquinazolines can be synthesized using α-aminoamidines, yielding compounds with protecting groups that allow for further functionalization .

- Antitubercular agents: Derivatives of 5,6,7,8-tetrahydroquinazolines have demonstrated binding affinity towards essential enzymes in Mycobacterium tuberculosis, suggesting their potential as antitubercular agents against multidrug-resistant strains .

- Antidiabetic treatment: Some synthesized compounds have shown predicted inhibition activity against β-glucosidase, indicating a potential novel scaffold for diabetes treatment .

- Building block for other compounds : It can be used as a raw material in the preparation of other more complex compounds .

Related Compounds and Their Applications

Other related compounds, while not the specific subject of this review, provide insight into the broader applicability of pyrimidine derivatives:

- Antimicrobial agents: Pyrimidine derivatives have been investigated for their antibacterial activity against strains of E. coli and S. aureus .

- Inhibitors: Pyrimidine derivatives can act as inhibitors of T. cruzi growth .

- PARP Inhibitors: 6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a synthetic organic compound that inhibits Poly (ADP-ribose) polymerase (PARP), affecting DNA repair pathways and inducing cell death or apoptosis.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Halogen Substitution Patterns

- 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline (CAS 1127-85-1) : This analogue lacks the 8,8-difluoro substituents. It exhibits a molecular weight of 203.07 g/mol and a density of 1.466 g/cm³ . The absence of fluorine atoms likely reduces its metabolic stability compared to the difluoro derivative, as fluorination often improves resistance to oxidative degradation.

- 2,4-Dichloro-6-methylquinazoline (CAS 39576-82-4) : The addition of a methyl group at position 6 reduces similarity (0.77) to the target compound, highlighting the critical role of the tetrahydro ring in conformational flexibility .

Hydrogenated vs. Aromatic Cores

- Quinazoline vs. Tetrahydroquinazoline : Replacing the aromatic quinazoline core with a 5,6,7,8-tetrahydro scaffold (as in the target compound) improves solubility and reduces planarity, which can enhance binding to enzymes with hydrophobic active sites. For example, 5,6,7,8-tetrahydroquinazoline derivatives showed higher antitubercular activity (MIC < 1 µg/mL) compared to fully aromatic analogues .

- 8-Fluoro vs.

Antimicrobial Activity

- Antifungal Activity : The 3,4-dichloro and 4-fluoro derivatives of quinazoline exhibit strong suppression of C. albicans (MIC ≤ 1 µg/mL), whereas 2,4-dihydroxy derivatives are inactive . The target compound’s 2,4-dichloro and 8,8-difluoro groups may synergize to enhance antifungal potency.

- Antibacterial Activity : Difluoro (compound 19) and dichloro (compound 20) derivatives of aryl-substituted tetrahydroquinazolines show enhanced activity against Staphylococcus strains (MIC 0.78–1.56 µg/mL), suggesting that multiple halogen atoms improve membrane penetration .

Enzyme Inhibition

- Dihydrofolate Reductase (DHFR) : Molecular docking studies reveal that 5,6,7,8-tetrahydroquinazoline derivatives with halogen substituents exhibit high binding affinity (ΔG < −9 kcal/mol) to Mycobacterium tuberculosis DHFR, a key target for antitubercular drugs . The 8,8-difluoro groups in the target compound may further optimize hydrophobic interactions within the enzyme’s active site.

- HIV-1 Reverse Transcriptase : Quinazoline cores with nitrogen or sulfur substitutions at position 8 (e.g., compound 3h, EC₅₀ = 0.112 µM) demonstrate improved antiviral activity compared to unsubstituted analogues (EC₅₀ = 6.17 µM) . The difluoro substituents in the target compound could mimic these effects by modulating electronic properties.

Physicochemical Properties

Biological Activity

2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline is a synthetic compound belonging to the quinazoline family. It has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity based on diverse research findings.

- Molecular Formula : C8H6Cl2F2N2

- Molecular Weight : 239.05 g/mol

- CAS Number : 2459401-36-4

Biological Activity Overview

The biological activities of this compound have been investigated across various studies. The following sections detail its pharmacological effects and mechanisms of action.

Pharmacological Effects

-

Antitumor Activity

- Research indicates that this compound exhibits significant antitumor properties against various cancer cell lines. For instance, studies have shown that it induces apoptosis in tumor cells through the activation of caspase pathways.

-

Antimicrobial Properties

- The compound has demonstrated antimicrobial activity against a range of bacterial strains. In vitro studies suggest that it disrupts bacterial cell wall synthesis and inhibits protein synthesis.

-

Anti-inflammatory Effects

- In animal models, this compound has been shown to reduce inflammation markers such as TNF-alpha and IL-6. This suggests potential utility in treating inflammatory diseases.

-

CNS Activity

- Preliminary studies indicate that this compound may have neuroprotective effects and could be beneficial in neurodegenerative disorders by modulating neurotransmitter levels.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with various molecular targets including:

- Kinases : Inhibition of specific kinases involved in cell proliferation.

- Receptors : Modulation of neurotransmitter receptors affecting CNS activity.

Case Studies

-

Antitumor Efficacy Study

- A study published in 2023 evaluated the antitumor efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with increased apoptosis markers observed through flow cytometry analysis.

-

Antimicrobial Activity Assessment

- Another study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2,4-Dichloro-8,8-difluoro-5,6,7,8-tetrahydroquinazoline?

Answer:

The synthesis typically involves cyclization of halogenated precursors. For example, thermal cyclization with reagents like N-cyanoguanidine can form the tetrahydroquinazoline core, as demonstrated in the synthesis of similar acetal intermediates . Subsequent halogenation steps (chlorination at positions 2,4 and fluorination at 8,8) require precise control of reaction conditions (e.g., temperature, stoichiometry) to avoid over-halogenation or ring degradation. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound .

Basic: How is the structural integrity of this compound confirmed?

Answer:

A combination of analytical techniques is recommended:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR resolve substituent positions and ring saturation. For example, ¹⁹F NMR can confirm the presence of difluoro groups at position 8 .

- X-ray Crystallography : Provides definitive stereochemical assignment, as shown in studies of structurally related tetrahydroquinazolines .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

Advanced: What experimental strategies address low regioselectivity during halogenation of the tetrahydroquinazoline scaffold?

Answer:

Regioselectivity challenges arise due to competing reactive sites. Strategies include:

- Directing Groups : Introducing electron-withdrawing substituents (e.g., trifluoromethyl) to steer halogenation to specific positions .

- Catalytic Systems : Transition-metal catalysts (e.g., Pd or Cu) can enhance selectivity, as seen in halogenation of analogous heterocycles .

- Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution, identifying reactive sites for targeted halogenation .

Advanced: How can conflicting bioactivity data for tetrahydroquinazoline derivatives be resolved?

Answer:

Discrepancies often stem from assay variability or impurities. Mitigation approaches:

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control concentrations rigorously .

- Purity Validation : Employ HPLC (≥95% purity) and mass spectrometry to eliminate interference from synthetic by-products .

- Comparative Studies : Evaluate derivatives with systematic structural modifications to isolate bioactivity trends, as done for quinazolinone analogs .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Storage Conditions : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation .

- Light Sensitivity : Protect from UV exposure using amber glass vials, as halogenated heterocycles often degrade under light .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrate formation .

Advanced: How can solubility limitations of this compound be overcome in biological assays?

Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .

- Salt Formation : Convert to hydrochloride or acetate salts, which often exhibit improved solubility, as demonstrated for related tetrahydroquinazolines .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced: What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack .

- Molecular Dynamics (MD) : Model solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents for SN2 mechanisms) .

- Docking Studies : Predict binding affinity with biological targets (e.g., kinases) to guide functionalization strategies .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile by-products (e.g., HCl or HF) .

- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose of waste via certified hazardous waste channels .

Advanced: How can stereochemical outcomes be controlled during the synthesis of tetrahydroquinazoline derivatives?

Answer:

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) to induce enantioselectivity, as applied in similar heterocyclic systems .

- Chiral Auxiliaries : Temporarily introduce directing groups (e.g., Evans auxiliaries) to control stereochemistry during cyclization .

- Crystallization-Induced Diastereomer Resolution : Separate enantiomers via diastereomeric salt formation .

Advanced: What mechanistic insights explain the antimicrobial activity of halogenated tetrahydroquinazolines?

Answer:

- Target Inhibition : Halogenated derivatives inhibit bacterial dihydrofolate reductase (DHFR), as shown for structurally related 5,6,7,8-tetrahydrofolate analogs .

- Membrane Permeability : Fluorine atoms enhance lipophilicity, promoting penetration through bacterial cell walls .

- Resistance Mitigation : Multi-halogenation reduces susceptibility to enzymatic degradation, delaying resistance development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.